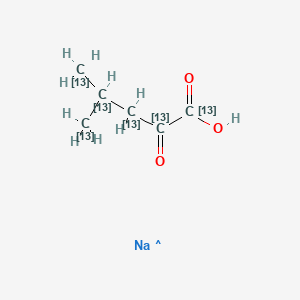
Gpr68-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Gpr68-IN-1 involves multiple steps, starting with the preparation of key intermediates through organic reactions such as nucleophilic substitution, condensation, and cyclization. The final product is obtained through purification techniques like recrystallization and chromatography .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for yield and purity, involving automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Gpr68-IN-1 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on this compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .
Applications De Recherche Scientifique
Gpr68-IN-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of GPR68 inhibitors.
Biology: Helps in understanding the role of GPR68 in cellular processes, including cell signaling and metabolism.
Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery.
Mécanisme D'action
Gpr68-IN-1 exerts its effects by binding to the GPR68 receptor, inhibiting its activation by extracellular acidity. This inhibition disrupts the downstream signaling pathways mediated by G-proteins, leading to altered cellular responses. The primary molecular targets include the G-protein subunits and associated signaling molecules .
Comparaison Avec Des Composés Similaires
Ogremorphin: Another GPR68 inhibitor with a similar mechanism of action.
Lorazepam: Though primarily a benzodiazepine, it has off-target effects on GPR68.
Uniqueness: Gpr68-IN-1 is unique due to its high specificity and potency in inhibiting GPR68, making it a valuable tool for studying the receptor’s role in various diseases and for potential therapeutic applications .
Propriétés
Formule moléculaire |
C21H17N3OS |
|---|---|
Poids moléculaire |
359.4 g/mol |
Nom IUPAC |
5-ethyl-5'-naphthalen-1-ylspiro[1H-indole-3,2'-3H-1,3,4-thiadiazole]-2-one |
InChI |
InChI=1S/C21H17N3OS/c1-2-13-10-11-18-17(12-13)21(20(25)22-18)24-23-19(26-21)16-9-5-7-14-6-3-4-8-15(14)16/h3-12,24H,2H2,1H3,(H,22,25) |
Clé InChI |
FXTVKHHEAAQZHM-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=C1)NC(=O)C23NN=C(S3)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


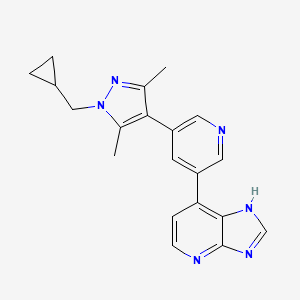
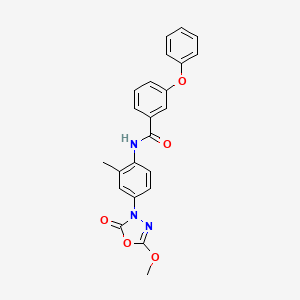
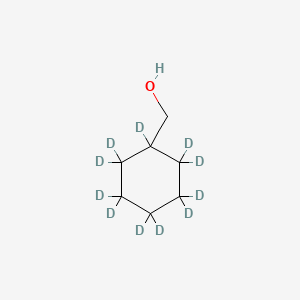

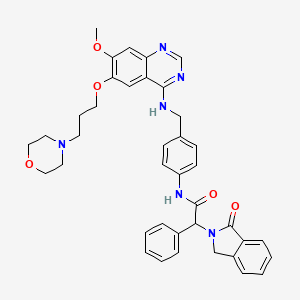
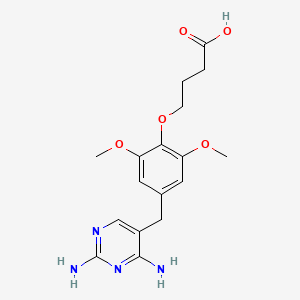
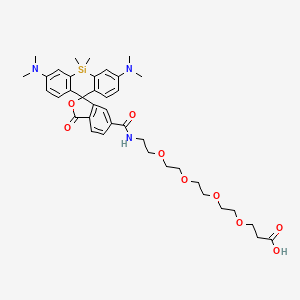
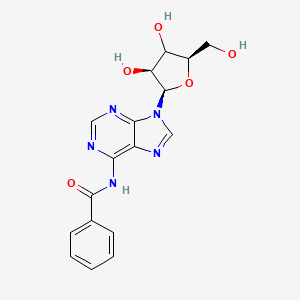
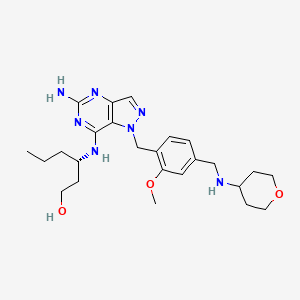
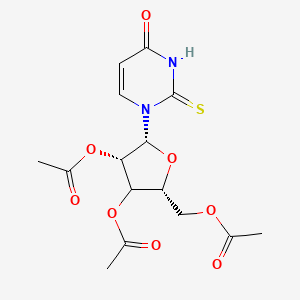
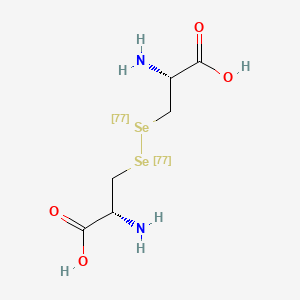
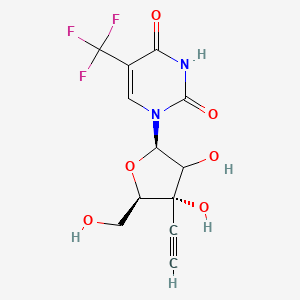
![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
